molecular formula C5H5N2NaO3S B15247326 Sodium 2-methoxypyrimidine-5-sulfinate

Sodium 2-methoxypyrimidine-5-sulfinate

Cat. No.: B15247326
M. Wt: 196.16 g/mol
InChI Key: XBCTWPPJZLWFNQ-UHFFFAOYSA-M
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Description

Sodium 2-methoxypyrimidine-5-sulfinate is a chemical compound belonging to the class of sulfinates Sulfinates are known for their versatile reactivity and are used as building blocks in the synthesis of various organosulfur compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methoxypyrimidine-5-sulfinate typically involves the reaction of 2-methoxypyrimidine with a sulfinating agent. One common method includes the use of sodium sulfinate as a reagent under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methoxypyrimidine-5-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-methoxypyrimidine-5-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-methoxypyrimidine-5-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various substrates, forming new C-S, N-S, and S-S bonds. This reactivity is facilitated by the presence of the sulfinate group, which is highly reactive under appropriate conditions .

Comparison with Similar Compounds

  • Sodium 5-methylpyridine-2-sulfinate
  • Sodium 2-methoxypyridine-5-sulfinate
  • Sodium 2-methoxypyrimidine-4-sulfinate

Comparison: Sodium 2-methoxypyrimidine-5-sulfinate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers different electronic and steric properties, making it suitable for specific applications in organic synthesis .

Properties

Molecular Formula

C5H5N2NaO3S

Molecular Weight

196.16 g/mol

IUPAC Name

sodium;2-methoxypyrimidine-5-sulfinate

InChI

InChI=1S/C5H6N2O3S.Na/c1-10-5-6-2-4(3-7-5)11(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1

InChI Key

XBCTWPPJZLWFNQ-UHFFFAOYSA-M

Canonical SMILES

COC1=NC=C(C=N1)S(=O)[O-].[Na+]

Origin of Product

United States

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